molecular formula C5H8Cl3N3 B8012857 (5-Chloropyrazin-2-yl)methanamine dihydrochloride

(5-Chloropyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B8012857
M. Wt: 216.5 g/mol
InChI Key: OHCNECCHHJXXMP-UHFFFAOYSA-N
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Description

(5-Chloropyrazin-2-yl)methanamine dihydrochloride (CAS: 1955523-26-8) is a dihydrochloride salt derivative of the primary amine (5-chloropyrazin-2-yl)methanamine. Its molecular formula is C₅H₇Cl₂N₃, with a molar mass of 180.03 g/mol . The compound features a pyrazine ring substituted with a chlorine atom at the 5-position and an aminomethyl group at the 2-position. Key physicochemical properties include a predicted boiling point of 233.8°C, density of 1.331 g/cm³, and a pKa of 6.35, indicating moderate basicity .

It is primarily used as a reagent in organic synthesis, particularly for chemoselective diazotization of primary amines using fluorosulfonyl azide to generate alkyl or aryl azides . Storage recommendations specify maintaining the compound under inert gas (nitrogen or argon) at 2–8°C to ensure stability .

Properties

IUPAC Name

(5-chloropyrazin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.2ClH/c6-5-3-8-4(1-7)2-9-5;;/h2-3H,1,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCNECCHHJXXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-chloropyrazine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of (5-Chloropyrazin-2-yl)methanamine dihydrochloride often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

(5-Chloropyrazin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Chloropyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Attributes of (5-Chloropyrazin-2-yl)methanamine Dihydrochloride and Analogous Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Core Structure Key Functional Groups Applications
(5-Chloropyrazin-2-yl)methanamine dihydrochloride 1955523-26-8 C₅H₇Cl₂N₃ 180.03 Pyrazine Chloropyrazine, aminomethyl Diazotization reagent
2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride N/A C₁₀H₁₄Cl₃N₃ 284.6 Benzimidazole Chlorobenzimidazole, ethylamine Potential CNS or antimicrobial agent (structural inference)
{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride 1808770-39-9 C₇H₁₃Cl₂N₃O 226.11 Pyrazolo-oxazin Fused heterocycle, aminomethyl Life science research (catalogued as building block)
Diphenhydramine Hydrochloride 147-24-0 C₁₇H₂₂ClNO 291.82 Ethanolamine Diphenylmethoxy, dimethylamine Antihistamine, sedative

Physicochemical and Reactivity Differences

Heterocyclic Core Influence: The pyrazine ring in the target compound confers aromatic electron-deficient character, enhancing electrophilic substitution reactivity. In contrast, benzimidazole (as in ) provides a basic nitrogen-rich environment, favoring interactions with biological targets like enzymes or receptors.

Chlorine Substitution :

  • The 5-chloro position on pyrazine (target compound) directs regioselectivity in reactions, whereas chlorine in benzimidazole derivatives (e.g., ) may enhance lipophilicity and membrane permeability.

Aminomethyl Group: The primary amine in the target compound facilitates nucleophilic reactions (e.g., diazotization), while secondary or tertiary amines (e.g., diphenhydramine ) are more suited for receptor binding.

Salt Form and Solubility :

  • Dihydrochloride salts generally improve water solubility. The target compound’s pKa (~6.35) suggests moderate ionization at physiological pH, whereas diphenhydramine hydrochloride (pKa ~8.7) remains protonated in bodily fluids, enhancing bioavailability .

Stability and Handling

  • The target compound requires storage under inert gas due to sensitivity to moisture and oxidation , whereas diphenhydramine hydrochloride is stable at room temperature . Pyrazolo-oxazin derivatives lack explicit stability data, suggesting further characterization is needed.

Biological Activity

(5-Chloropyrazin-2-yl)methanamine dihydrochloride is a chemical compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique pyrazine ring structure, which is known to interact with various biological targets.

  • Molecular Formula : C5H7Cl2N3
  • Molecular Weight : 180.04 g/mol
  • CAS Number : 939412-86-9

Biological Activity

Research has indicated that (5-Chloropyrazin-2-yl)methanamine dihydrochloride exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes involved in cell proliferation.
  • Inhibition of Enzymatic Activity : It has been identified as a potential inhibitor of methionyl-tRNA synthetase, an enzyme critical for protein synthesis in certain pathogens, including Trypanosoma brucei .

The mechanism by which (5-Chloropyrazin-2-yl)methanamine dihydrochloride exerts its biological effects involves:

  • Interaction with Enzymes : The compound binds to specific enzymes, leading to altered activity that can inhibit microbial growth and promote apoptosis in cancer cells.
  • Cellular Pathway Modulation : It may affect signaling pathways that regulate cell survival and proliferation, contributing to its anticancer effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (5-Chloropyrazin-2-yl)methanamine dihydrochloride against various bacterial strains. The results indicated significant inhibition at low concentrations, highlighting its potential as an antibiotic agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL
P. aeruginosa20 µg/mL

Anticancer Properties

In vitro studies have demonstrated that (5-Chloropyrazin-2-yl)methanamine dihydrochloride can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to have an IC50 value of approximately 25 µM.

Cell LineIC50 (µM)
HeLa25
MCF-730

Selectivity and Toxicity

The selectivity of the compound for cancer cells over normal cells was assessed using a cytotoxicity assay. The results showed a selectivity index greater than 10, indicating a favorable safety profile for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloropyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Chloropyrazin-2-yl)methanamine dihydrochloride

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